Rubidium niobate

描述

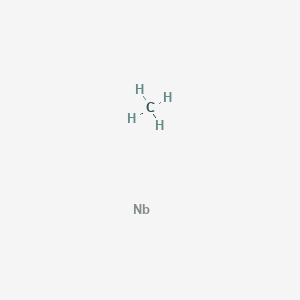

Rubidium Niobate (RbNbO3) is a compound that has been studied for its optical, thermodynamic, mechanical, structural, and electronic properties . It has a cubic crystal structure and shows indirect semiconductor nature at all pressures .

Synthesis Analysis

The synthesis of Rubidium Niobate can be achieved via the ceramic method under variable conditions to obtain samples with the highest possible phase purity . The Rb-containing niobate can be prepared in a single-phase state via the one-stage calcination of the reaction mixture, containing a 5% rubidium excess, at 1000°C for 24 hours .Molecular Structure Analysis

Rubidium Niobate retains the cubic structure with decreasing lattice parameters from 4.073 to 3.684 Å under the effect of pressure . It is mechanically stable according to Born stability criteria and has anisotropic nature because the anisotropic factor is unity .Chemical Reactions Analysis

The pressure reduces the contribution of states/eV which take part in the formation of the valence band and conduction band . The energy bandgap rises from 1.443 to 1.973 eV under pressure .Physical And Chemical Properties Analysis

Rubidium Niobate is mechanically stable and transforms from brittle to ductile nature according to Pugh’s ratio and Poisson scale criteria . Its hardness transforms from super hard to ultra-hard with a rising trend from 42.24 to 139.61 GPa . The Debye temperature, thermal conductivity, and melting temperature increase from 647.43 to 846.45, 2.51 to 4.19, 2598.45–7064.58, respectively .科学研究应用

Photocatalytic Decomposition : Rubidium bismuth niobate, specifically RbBi2Nb5O16, shows potential in photocatalytic decomposition of indoor pollutants like acetaldehyde under visible light irradiation (Kako & Ye, 2005).

Crystal Structure and Potential Superconductivity : Research on a new reduced rubidium niobium oxide, Rb[sub 1.51]Nb[sub 10]O[sub 17], reveals insights into its crystal structure and investigates its potential for superconductivity, though none was found down to 4.2 K (Kumada et al., 1994).

Electronic Properties : Potassium-sodium-rubidium niobate single crystals exhibit changes in electric properties such as dielectric constant and impedance, depending on the doping ions (Kimura et al., 2009).

Optical Applications : Research demonstrates the use of rubidium in frequency doubling for producing 780 nm light, important for applications like rubidium atomic clocks (Peil et al., 2003).

Light-Matter Interactions in Atomic Cladding Waveguides : Rubidium vapor cladding in silicon nitride nano-waveguides shows efficient light-matter interactions, important for fields like quantum computation and atomic clocks (Stern et al., 2013).

Ferroelectric Properties : Research on ferroelectric properties of RbNbO3 and RbTaO3, focusing on their phonon spectra and potential as ferroelectric materials (Lebedev, 2015).

Electronic and Magnetic Properties : Study of nitrogen-substituted cubic perovskites of RbNbO3 and CsNbO3 shows promising electronic and magnetic properties for applications in materials science (Syed Rahmathulla S & M. S. Sirajuddeen, 2022).

Thermodynamic Properties : Research on the thermodynamic properties of rubidium niobium tungsten oxide, focusing on its heat capacity and thermodynamic functions, relevant for materials science applications (Knyazev et al., 2009).

未来方向

属性

IUPAC Name |

oxido(dioxo)niobium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.3O.Rb/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMYVMWMKWZYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

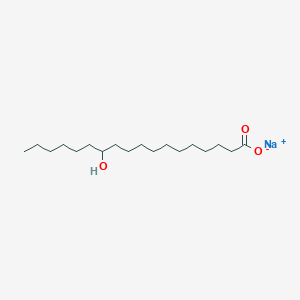

[O-][Nb](=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbNbO3, NbO3Rb | |

| Record name | rubidium niobate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12031-63-9 (Parent) | |

| Record name | Niobium rubidium oxide (NbRbO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.372 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium niobate | |

CAS RN |

12059-51-7 | |

| Record name | Niobium rubidium oxide (NbRbO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium rubidium oxide (NbRbO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)